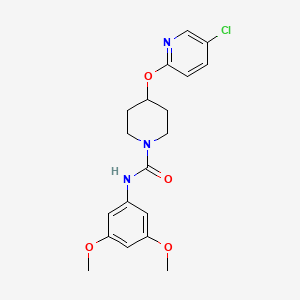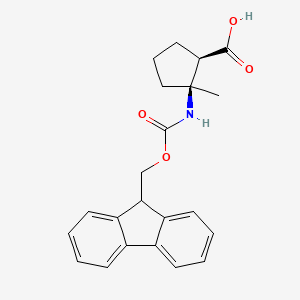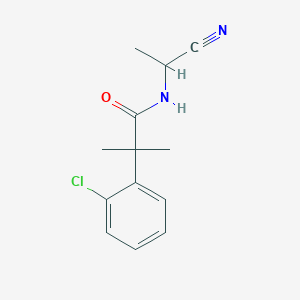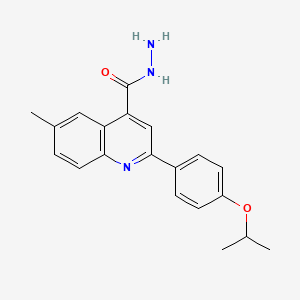![molecular formula C27H25N5O3 B2584102 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1105212-31-4](/img/structure/B2584102.png)
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole derivatives are known for their broad biological activities, such as anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings, including a triazole ring and a quinoxaline ring . The structure can facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups, including the triazole and quinoxaline rings, could potentially participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
Diversified Synthesis of Triazoloquinoxalinyl Acetamide Derivatives
A study by An et al. (2017) demonstrated a diversified synthesis approach for triazoloquinoxalinyl acetamide derivatives. This method involves a Ugi four-component reaction for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This synthesis pathway provides rapid access to structurally varied and complex fused tricyclic scaffolds, showcasing the compound's potential as a versatile precursor in chemical synthesis (Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017).
Biological Activities and Applications
Antimicrobial and Antifungal Activities
Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, including structures similar to the compound , and evaluated them for antimicrobial and antifungal activity. Some derivatives showed potent antibacterial activity, indicating potential applications in developing new antimicrobial agents (M. Badran, K. Abouzid, M. Hussein, 2003).
Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Properties
El-Gazzar et al. (2009) investigated acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines for potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial properties. Their findings suggest that compounds related to the one could have broad therapeutic applications, highlighting the importance of further research in these areas (Abdel-Rhman B. A. El-Gazzar, H. Hafez, G. Nawwar, 2009).
Anti-Breast Cancer Agents through Dual PARP-1 and EGFR Targets Inhibition
Thabet et al. (2022) designed and synthesized new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents. Their research indicates that derivatives of the compound may act as potent inhibitors against PARP-1 and EGFR, suggesting a promising avenue for the development of novel anti-cancer therapies (Fatma M. Thabet, K. Dawood, E. Ragab, Mohamed S. Nafie, A. A. Abbas, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target parp-1 and egfr .
Mode of Action
Related compounds have shown to inhibit parp-1 and egfr .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna repair and cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cells .
Future Directions
The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include in-depth studies on its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be a potential area of research .
properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-12-13-20(14-18(16)3)28-24(33)15-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-17(2)19(23)4/h5-14H,15H2,1-4H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCUFQACFTQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)
![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)



![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

